2-Bromo-1-(2,5-difluorophenyl)propan-1-one

Enzyme Inhibition Eosinophil Peroxidase Drug Discovery

2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a fluorinated α-bromoketone building block with the molecular formula C9H7BrF2O and a molecular weight of 249.05 g/mol. It is characterized by a propan-1-one backbone bearing a reactive α-bromo substituent and a 2,5-difluorophenyl moiety.

Molecular Formula C9H7BrF2O
Molecular Weight 249.05 g/mol
CAS No. 186036-04-4
Cat. No. B3034538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,5-difluorophenyl)propan-1-one
CAS186036-04-4
Molecular FormulaC9H7BrF2O
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)F)F)Br
InChIInChI=1S/C9H7BrF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3
InChIKeyRVYATSSPBCRXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) — Core Procurement Specifications for Fluorinated α-Bromoketone Building Blocks


2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a fluorinated α-bromoketone building block with the molecular formula C9H7BrF2O and a molecular weight of 249.05 g/mol . It is characterized by a propan-1-one backbone bearing a reactive α-bromo substituent and a 2,5-difluorophenyl moiety [1]. This specific difluorophenyl substitution pattern confers a unique spatial and electronic environment that distinguishes it from positional isomers or mono-fluorinated analogs. Its primary utility in research and industrial settings is as a reactive intermediate in organic synthesis and medicinal chemistry, where it enables the modular construction of more complex molecules [2].

Why 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Cannot Be Interchanged with Common Analogs: A Guide to Avoiding Procurement Pitfalls


While a variety of fluorinated bromopropiophenones exist, simple functional group substitution is not possible without altering the compound's fundamental behavior in a given application [1]. The position of the fluorine atoms on the phenyl ring (2,5- vs. 3,4- or other patterns) is a critical determinant of the molecule's electronic distribution, steric profile, and subsequent reactivity in nucleophilic substitutions or cross-coupling reactions [2]. Furthermore, the presence of the reactive α-bromine adjacent to the carbonyl creates a distinct electrophilic center that is absent in non-brominated analogs. Generic substitution, therefore, carries a high risk of failed synthesis, altered biological activity, or unexpected physical properties, underscoring the need for a precise, evidence-based selection process .

2-Bromo-1-(2,5-difluorophenyl)propan-1-one: Quantitative Evidence for Differentiated Performance and Selection


Targeted EPX Inhibition: Quantitative Potency of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one

This compound demonstrates specific and potent inhibition of human Eosinophil Peroxidase (EPX). In a direct enzymatic assay, the compound exhibited a half-maximal inhibitory concentration (IC50) of 360 nM against EPX bromination activity. While a direct comparator was not identified in the same study, this potency is a key differentiator against a common industry benchmark. For context, a typical hit compound in a screening campaign is often considered promising if its IC50 is in the low micromolar range (e.g., ≤ 5-10 µM). The 360 nM value places this compound well below that threshold, indicating a level of activity that would justify further investigation [1].

Enzyme Inhibition Eosinophil Peroxidase Drug Discovery

Defined Three-Dimensional Structure of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one via Single-Crystal X-Ray Diffraction

The three-dimensional structure of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one has been definitively solved by single-crystal X-ray diffraction and is available in the Cambridge Structural Database (CCDC). This provides an unambiguous and verifiable model of the compound's conformation and intermolecular packing [1]. In contrast, many related brominated fluorophenyl ketones lack this level of structural characterization. Their geometries can only be inferred from computational models, which may not accurately represent the solid-state or solution-phase conformation crucial for structure-based drug design or understanding reactivity .

Crystallography Structural Biology Computational Chemistry

Commercial Purity Standards for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Enable Reproducible Research

Commercially available batches of this compound are consistently provided with a high degree of purity, as quantified by gas chromatography (GC). One supplier specifies a typical purity of 97.8% by GC area in their Certificate of Analysis . This provides a quantitative benchmark for researchers who require a high-purity starting material to minimize the impact of side reactions or impurities on their experimental outcomes . This level of documented purity is a key differentiator from research-grade intermediates where purity may not be rigorously controlled or reported.

Analytical Chemistry Quality Control Procurement

Optimized Use Cases for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one: Applying Evidence to Research and Production


Medicinal Chemistry: Lead Optimization for EPX-Related Inflammatory or Allergic Diseases

Given its verified IC50 of 360 nM against human EPX [1], 2-Bromo-1-(2,5-difluorophenyl)propan-1-one serves as a high-potency starting point for developing novel eosinophil peroxidase inhibitors. Procurement of this specific compound is justified for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over other heme peroxidases like myeloperoxidase (MPO), as the 2,5-difluorophenyl group is known to be a critical pharmacophore for target engagement [2]. This compound is therefore a valuable building block for creating focused chemical libraries around the EPX target [1].

Structural Biology and Computational Chemistry: Docking and Molecular Modeling Studies

The availability of an experimentally determined crystal structure for this compound [3] makes it an excellent candidate for computational chemistry workflows. Researchers can use the CCDC data to generate accurate 3D conformers for docking studies, pharmacophore modeling, and quantum mechanical calculations. This allows for a level of precision in in silico predictions that is not achievable with related analogs lacking such data [2]. The compound can be used as a 'truth set' to validate computational models before they are applied to novel, uncharacterized molecules.

Synthetic Organic Chemistry: Controlled Installation of a 2,5-Difluorophenyl Moiety

The compound's α-bromoketone functionality makes it a versatile electrophile. It can undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alkoxides) or participate in transition metal-catalyzed cross-coupling reactions [1]. This allows for the precise and modular introduction of the 2,5-difluorophenyl group into more complex molecular frameworks. The ability to source the compound with a defined purity of 97.8% further ensures that these synthetic transformations proceed with greater reliability and yield, minimizing purification challenges.

Technical Documentation Hub

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